molecular formula C17H15NaO8 B14480894 Monosodium Dihydrochalcone CAS No. 70413-01-3

Monosodium Dihydrochalcone

Cat. No.: B14480894
CAS No.: 70413-01-3
M. Wt: 370.3 g/mol
InChI Key: WCNDIUDEGCBPIB-UHFFFAOYSA-M
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Description

Monosodium Dihydrochalcone is a synthetic derivative of dihydrochalcone, a class of flavonoids. These compounds are known for their sweetening properties and are often used as artificial sweeteners. This compound is particularly notable for its intense sweetness, which is several hundred times sweeter than sucrose. This compound is derived from natural sources such as citrus fruits and is used in various food and pharmaceutical applications due to its stability and non-caloric nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium Dihydrochalcone is typically synthesized through the hydrogenation of chalcones. The process involves the regioselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones. One common method uses gaseous hydrogen, with the addition to the double bond catalyzed by ruthenium salts in dioxane at 80°C .

Industrial Production Methods: Industrial production of this compound often involves the Claisen-Schmidt condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of alcoholic alkali . This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Monosodium Dihydrochalcone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be further reduced to form dihydro derivatives.

    Substitution: Various substitution reactions can occur on the aromatic rings, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted dihydrochalcones, quinones, and other oxidized derivatives .

Scientific Research Applications

Monosodium Dihydrochalcone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Monosodium Dihydrochalcone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Monosodium Dihydrochalcone can be compared with other similar compounds such as:

This compound stands out due to its intense sweetness and stability, making it a valuable compound in both food and pharmaceutical industries.

Properties

CAS No.

70413-01-3

Molecular Formula

C17H15NaO8

Molecular Weight

370.3 g/mol

IUPAC Name

sodium;2-[4-[3-(3,4-dihydroxyphenyl)propanoyl]-3,5-dihydroxyphenoxy]acetate

InChI

InChI=1S/C17H16O8.Na/c18-11-3-1-9(5-13(11)20)2-4-12(19)17-14(21)6-10(7-15(17)22)25-8-16(23)24;/h1,3,5-7,18,20-22H,2,4,8H2,(H,23,24);/q;+1/p-1

InChI Key

WCNDIUDEGCBPIB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OCC(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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